molecular formula C19H14N4O5 B11022363 N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide

N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11022363
M. Wt: 378.3 g/mol
InChI Key: ZZKMBLQYNJWGHG-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C19H14N4O5 It is characterized by the presence of a benzyl group, two nitro groups, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Nitration: The starting material, benzylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.

    Coupling Reaction: The nitrated intermediate is then coupled with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-benzyl-3,5-diamino-N-(pyridin-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division . The nitro groups play a crucial role in the compound’s reactivity and ability to form covalent bonds with target proteins, leading to their inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3,5-diamino-N-(pyridin-2-yl)benzamide: A reduced form of the compound with amino groups instead of nitro groups.

    N-benzyl-3,5-dinitro-N-(pyridin-3-yl)benzamide: A positional isomer with the pyridinyl group attached at a different position on the benzamide core.

Uniqueness

N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide is unique due to the presence of both nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

N-benzyl-3,5-dinitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14N4O5/c24-19(15-10-16(22(25)26)12-17(11-15)23(27)28)21(18-8-4-5-9-20-18)13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

ZZKMBLQYNJWGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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